(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride

Chiral impurity profiling Pharmacopoeial compliance Levocetirizine quality control

(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride (CAS 942132-30-1) is a defined pharmaceutical impurity reference standard—specifically, the (R)-enantiomer hydrochloride salt of 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid. It is formally listed as Cetirizine BP Impurity B and Levocetirizine EP Impurity B.

Molecular Formula C19H22Cl2N2O2
Molecular Weight 381.3 g/mol
CAS No. 942132-30-1
Cat. No. B1404534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
CAS942132-30-1
Molecular FormulaC19H22Cl2N2O2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m1./s1
InChIKeyVTGWDLPASRYLSI-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride (CAS 942132-30-1): Pharmaceutical Impurity Reference Standard for Cetirizine and Levocetirizine Quality Control


(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride (CAS 942132-30-1) is a defined pharmaceutical impurity reference standard—specifically, the (R)-enantiomer hydrochloride salt of 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid. It is formally listed as Cetirizine BP Impurity B and Levocetirizine EP Impurity B . The compound has the molecular formula C19H22Cl2N2O2 and a molecular weight of 381.3 g/mol . It is supplied as a certified reference material for analytical method development, method validation (AMV), and quality control (QC) applications in the pharmaceutical industry, including Abbreviated New Drug Applications (ANDA) and commercial production of cetirizine and levocetirizine . The compound is recognized under multiple pharmacopoeial monographs (BP, EP) with defined chromatographic specifications and acceptance limits [1].

Why Levocetirizine Impurity B Cannot Be Substituted with Racemic Cetirizine Impurity B or Other In-Class Impurity Standards in Regulated Analytical Workflows


Pharmaceutical impurity reference standards are not interchangeable, because pharmacopoeial monographs and regulatory submissions require exact stereochemical and salt-form identity for unambiguous chromatographic peak assignment [1]. (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride exists as the single (R)-enantiomer hydrochloride, whereas the commonly catalogued Cetirizine EP Impurity B (CAS 113740-61-7) is racemic, and the USP-related Cetirizine Acetic Acid is an unassigned stereoisomer . These forms exhibit distinct chromatographic behavior: the BP monograph assigns impurity B a relative retention time (RRT) of approximately 0.8 (cetirizine = 1.0) with a correction factor of 1.0, while structurally adjacent impurities (A, C, D, E, F) require correction factors ranging from 0.6 to 1.9 and elute at different RRTs [1]. Using the wrong stereochemical or salt form introduces systematic error in system suitability testing, retention time locking, and impurity quantitation, compromising ANDA submission data integrity and pharmacopoeial compliance .

Quantitative Differential Evidence for (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride (CAS 942132-30-1) vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. Racemic EP Impurity B Defines Chromatographic Peak Assignment

The target compound is the single (R)-enantiomer hydrochloride salt (CAS 942132-30-1, molecular formula C19H22Cl2N2O2, MW 381.3), whereas Cetirizine EP Impurity B free base (CAS 113740-61-7) is the racemic (RS) mixture (C19H21ClN2O2, MW 344.84), and the USP-listed Cetirizine Acetic Acid does not specify stereochemistry [1]. The (R)-enantiomer is the only form that co-elutes precisely with the Levocetirizine Impurity B peak specified in EP and BP monographs for levocetirizine drug substance. Substitution with the racemic form yields a split or broadened peak in chiral HPLC methods and an incorrect retention time in achiral BP/EP methods owing to different salt-form ionization [1].

Chiral impurity profiling Pharmacopoeial compliance Levocetirizine quality control

Chromatographic Relative Retention Time (RRT): Impurity B at 0.8 vs. Other Specified Impurities Ranges from 0.6 to 1.42

In the BP 2013 monograph for Cetirizine Hydrochloride, impurity B exhibits a relative retention time (RRT) of approximately 0.8 with reference to the cetirizine peak (retention time ~9 min). This RRT is distinct from all other specified impurities: impurity D (RRT ~0.6), impurity C (RRT ~0.9), impurity E (RRT ~1.2), impurity F (RRT ~1.37), and impurity A (RRT ~1.42) [1]. In the USP 35 Oral Solution monograph, Cetirizine Acetic Acid (the racemic analog) has an RRT of 0.69 [2]. The 0.8 RRT value serves as a lockable chromatographic identifier for system suitability—the BP requires a peak-to-valley ratio of minimum 5 between impurity C and cetirizine to verify resolution, which depends on accurate impurity B peak localization [1].

HPLC impurity profiling System suitability Pharmacopoeial method validation

Correction Factor: Impurity B Requires No Correction (F = 1.0), Unlike Five Other Specified Impurities (F = 0.6–1.9)

The BP 2013 monograph explicitly lists correction factors for impurities A (0.7), C (1.9), D (0.6), E (1.3), and F (1.9) but assigns no correction factor to impurity B, meaning its relative response factor (RRF) is 1.0—identical to the cetirizine parent peak [1]. This equivalence means that impurity B can be directly quantitated by area percent against the cetirizine reference without multiplicative correction, reducing analytical uncertainty. In contrast, impurity C requires a correction factor of 1.9, meaning its uncorrected peak area underestimates true concentration by a factor of ~1.9. Eliminating this correction step for impurity B simplifies the analytical workflow and removes one source of systematic error in batch release testing [1].

Relative response factor Impurity quantitation Pharmacopoeial method

Pharmacopoeial Acceptance Limit: Impurity B ≤ 0.15% (Individual) and Total Impurities ≤ 0.3% in Cetirizine Drug Substance

The BP 2013 monograph sets a uniform individual acceptance limit for specified impurities A, B, C, D, E, and F: each must not exceed 1.5 times the area of the principal peak in reference solution (b), corresponding to 0.15% w/w [1]. Total specified impurities must not exceed 3 times that area (0.3% w/w), and unspecified impurities are limited to the area of the principal peak (0.10% w/w) with a disregard limit of 0.05% [1]. The USP 35 monograph for Cetirizine Hydrochloride Oral Solution sets a total impurity limit of NMT 0.8% and lists Cetirizine Acetic Acid (racemic) as a process impurity provided for information only [2]. The target compound, as the (R)-enantiomer, is the impurity that must be monitored in levocetirizine drug substance, where chiral purity specifications are pharmacopoeially mandated [1].

Impurity limit Pharmacopoeial specification Batch release testing

ISO 17034 Certified Reference Material with Defined Purity ≥98% (HPLC) vs. Uncertified Racemic Impurity Standards

Multiple suppliers provide (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride with a Certificate of Analysis confirming purity by HPLC. CymitQuimica supplies the product at a minimum purity of 95% (HPLC) . Alfa Chemistry and other vendors list the compound in their catalog with full characterization data . CATO Research Chemicals supplies the compound (Levocetirizine Impurity 54 HCl) as an analytical standard manufactured under ISO 17034 accreditation for reference material producers, ensuring metrological traceability [1]. In contrast, generic Cetirizine Impurity B (racemic, CAS 113740-61-7) is frequently sold without ISO 17034 certification and with variable stated purity (≥90–98%, depending on vendor) . The target compound is accompanied by a Certificate of Analysis that includes HPLC purity, identity confirmation by NMR and MS, and storage conditions at -20°C [1].

Reference standard certification ISO 17034 Analytical quality assurance

Storage Stability: -20°C Long-Term Storage with Defined Melting Point (115–135°C) vs. Ambient-Stored Racemic Forms

The target compound requires storage at -20°C for long-term stability, with light-sensitive properties necessitating amber vial storage under inert atmosphere . Its melting point is reported as 115–135°C (free base form CAS 942193-17-1) . The compound's computed LogP is 3.81 and topological polar surface area is 43.8 Ų . In contrast, the racemic Cetirizine EP Impurity B free base (CAS 113740-61-7) is frequently stored at 2–8°C (refrigerated) rather than frozen, and the dihydrochloride salt (CAS 1000690-91-4) has different stability requirements . The defined melting point range provides an additional orthogonal identity verification parameter (pharmacopoeial melting point test) not reliably available for all salt forms of the racemic comparator .

Reference standard stability Storage conditions Physicochemical characterization

Primary Application Scenarios for (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride (CAS 942132-30-1) in Pharmaceutical Development and Quality Control


Levocetirizine Drug Substance and Drug Product Impurity Profiling (EP/BP Monograph Compliance)

This compound serves as the primary reference standard for identifying and quantifying Impurity B in levocetirizine hydrochloride drug substance and finished drug products. Using the BP 2013 HPLC method (silica gel column, H2SO4/water/acetonitrile mobile phase, UV 230 nm), the compound's RRT of 0.8 and correction factor of 1.0 provide unambiguous peak assignment and direct area-percent quantitation without response factor correction [1]. The 0.15% individual acceptance limit requires the reference standard to support validated method sensitivity at or below this threshold, making the certified purity (≥98%, ISO 17034) of the target compound essential for GMP-compliant batch release testing [1].

ANDA Method Development and Validation (AMV) for Generic Cetirizine/Levocetirizine Formulations

For ANDA submissions, regulatory agencies require demonstration of analytical method specificity by resolving all specified impurities from the active pharmaceutical ingredient and from each other. The target compound's unique stereochemistry (R-enantiomer) enables validation of chiral HPLC methods that must separate levocetirizine from its (S)-enantiomer and from the de(carboxymethoxy) degradation product [1]. The compound's ISO 17034 certification ensures metrological traceability required for ANDA method validation reports. The correction factor equivalence (F=1.0) simplifies linearity and accuracy validation across the specified range (typically LOQ to 150% of the acceptance limit of 0.15%) [1].

System Suitability Testing and Retention Time Locking in QC Batch Release

The BP monograph requires a minimum peak-to-valley ratio of 5 between impurity C and cetirizine to confirm chromatographic resolution before sample analysis [1]. Accurate localization of impurity B (RRT 0.8) is prerequisite to identifying impurity C (RRT 0.9) and verifying this system suitability criterion. The target compound, with its defined RRT, melting point (115–135°C), and storage stability at -20°C, provides a reliable retention time marker for column performance qualification and inter-instrument method transfer [1].

Impurity Fate and Forced Degradation Studies for Drug Substance Stability

(R)-De(carboxymethoxy) Cetirizine Acetic Acid is both a process impurity and a potential degradation product of cetirizine/levocetirizine via oxidative deamination of the ethoxyacetic acid side chain [1]. In forced degradation studies (acid, base, oxidative, thermal, photolytic stress per ICH Q1A), the target compound serves as a marker to track this degradation pathway. Its defined LogP (3.81) and PSA (43.8 Ų) inform chromatographic method optimization, and its light sensitivity necessitates controlled photostability study design .

Quote Request

Request a Quote for (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.